2-Iodo-4-thiophen-2-yl-pyridine 2-Iodo-4-thiophen-2-yl-pyridine
Brand Name: Vulcanchem
CAS No.: 1334675-37-4
VCID: VC2694419
InChI: InChI=1S/C9H6INS/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h1-6H
SMILES: C1=CSC(=C1)C2=CC(=NC=C2)I
Molecular Formula: C9H6INS
Molecular Weight: 287.12 g/mol

2-Iodo-4-thiophen-2-yl-pyridine

CAS No.: 1334675-37-4

Cat. No.: VC2694419

Molecular Formula: C9H6INS

Molecular Weight: 287.12 g/mol

* For research use only. Not for human or veterinary use.

2-Iodo-4-thiophen-2-yl-pyridine - 1334675-37-4

Specification

CAS No. 1334675-37-4
Molecular Formula C9H6INS
Molecular Weight 287.12 g/mol
IUPAC Name 2-iodo-4-thiophen-2-ylpyridine
Standard InChI InChI=1S/C9H6INS/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h1-6H
Standard InChI Key DSSSKIXQDOVJNJ-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=CC(=NC=C2)I
Canonical SMILES C1=CSC(=C1)C2=CC(=NC=C2)I

Introduction

Chemical Structure and Properties

Structural Characteristics

2-Iodo-4-thiophen-2-yl-pyridine features a pyridine ring substituted with an iodine atom at position 2 and a thiophene ring at position 4. This structure represents an important class of heterocyclic compounds containing both nitrogen and sulfur atoms in distinct aromatic ring systems. The SMILES notation for this compound is Ic1cc(-c2cccs2)ccn1, which encodes its precise molecular arrangement .

The compound incorporates three key structural elements:

  • A pyridine core: A six-membered aromatic heterocycle containing one nitrogen atom

  • A thiophene substituent: A five-membered aromatic ring containing one sulfur atom

  • An iodine atom: A halogen substituent known for its excellent leaving group properties in organic synthesis

Synthesis Approaches

Pyridine Ring Formation Approaches

The literature also suggests various methods for constructing substituted pyridine rings that could potentially be applied to the synthesis of 2-iodo-4-thiophen-2-yl-pyridine. These include:

  • Cyclization reactions of appropriate precursors containing both nitrogen and the required substitution pattern

  • Electrophilic cyclization reactions, similar to those described for the synthesis of 5-iodo-2,4-diphenylpyridin-3-yl(phenyl)methanone

  • Modification of existing pyridine scaffolds through direct functionalization approaches

Table 2 summarizes potential synthetic approaches for 2-Iodo-4-thiophen-2-yl-pyridine based on methodologies reported for related compounds.

Synthetic ApproachKey ReagentsReaction ConditionsPotential AdvantagesReference
Direct Iodination of 4-thiophen-2-ylpyridineN-Iodosuccinimide or I₂/oxidantRoom temperature to moderate heatingStraightforward approach if regioselectivity can be controlledInferred from general methods
Pd-Catalyzed Cross-CouplingPd(OAc)₂, TMEDA, AgTFADMF, 110°CVersatile method for heterocycle synthesis with specific substitution patterns
Electrophilic CyclizationAppropriate precursors, iodine sourceOrganic solvent, baseEstablished methodology for constructing iodinated heterocycles

Structural Comparison with Related Compounds

Relationship to 4-(2-Thienyl)pyridine

4-(2-Thienyl)pyridine (CID 595245) is closely related to 2-Iodo-4-thiophen-2-yl-pyridine but lacks the iodine substituent at position 2 of the pyridine ring . This compound has a molecular weight of 161.23 g/mol, significantly lower than that of 2-Iodo-4-thiophen-2-yl-pyridine (287.12 g/mol) due to the absence of the iodine atom.

The comparative analysis between these two compounds reveals several important differences:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesReference
2-Iodo-4-thiophen-2-yl-pyridineC₉H₆INS287.12Pyridine with 2-iodo and 4-thiophen-2-yl substituents
4-(2-Thienyl)pyridineC₉H₇NS161.23Pyridine with 4-thiophen-2-yl substituent

The presence of the iodine atom in 2-Iodo-4-thiophen-2-yl-pyridine significantly alters its reactivity profile, making it potentially more valuable as a synthetic intermediate for various transformations, particularly metal-catalyzed coupling reactions.

Comparison with Other Pyridine Derivatives

The available literature also discusses other pyridine derivatives with different substitution patterns. For instance, dihydroxylated 2,4-diphenyl-6-thiophen-2-yl pyridine compounds have been investigated as specific catalytic inhibitors of topoisomerase II (topo II) . While these compounds differ from 2-Iodo-4-thiophen-2-yl-pyridine in their substitution pattern, they share the common structural feature of a pyridine ring with a thiophen-2-yl substituent.

According to the research, these related compounds showed excellent specificity toward topoisomerase II compared to topoisomerase I. In vitro experiments demonstrated that they inhibited topoisomerase II specifically by non-intercalative binding to DNA without stabilizing enzyme-cleavable DNA complexes. Additionally, they efficiently inhibited cell viability, cell migration, and induced G1 arrest .

Research Gaps and Future Directions

Current Knowledge Limitations

Based on the available literature, several gaps in knowledge regarding 2-Iodo-4-thiophen-2-yl-pyridine can be identified:

  • Limited information on specific synthetic routes for this compound

  • Absence of detailed physical characterization data (melting point, spectroscopic profiles, etc.)

  • Lack of studies directly investigating its reactivity and potential applications

  • Insufficient information on its biological activities, if any

Future Research Directions

Future research on 2-Iodo-4-thiophen-2-yl-pyridine might focus on:

  • Development and optimization of efficient synthetic routes

  • Comprehensive characterization of its physical and chemical properties

  • Exploration of its reactivity in various transformation reactions, particularly metal-catalyzed couplings

  • Investigation of potential biological activities of the compound itself and its derivatives

  • Evaluation of its properties in the context of materials science applications, especially in organic electronics and photovoltaics

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